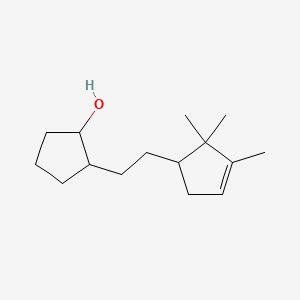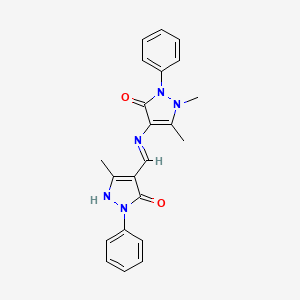
Stearamidoethyl(2-hydroxyethyl)amine, acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stearamidoethyl(2-hydroxyethyl)amine, acetate is a chemical compound with the molecular formula C24H48N2O3. It is also known as N-[2-[(2-hydroxyethyl)amino]ethyl]stearamide monoacetate. This compound is characterized by its long hydrophobic stearic acid chain and a hydrophilic amine group, making it amphiphilic. This dual nature allows it to interact with both hydrophobic and hydrophilic environments, making it useful in various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Stearamidoethyl(2-hydroxyethyl)amine, acetate typically involves the reaction of stearic acid with 2-aminoethanol to form N-(2-hydroxyethyl)stearamide. This intermediate is then reacted with ethylene oxide to introduce the 2-hydroxyethyl group, forming Stearamidoethyl(2-hydroxyethyl)amine. Finally, the compound is acetylated using acetic anhydride to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts may be used to enhance reaction rates and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
Stearamidoethyl(2-hydroxyethyl)amine, acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its amine or alcohol forms.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stearic acid derivatives, while reduction may produce stearamidoethyl(2-hydroxyethyl)amine.
Wissenschaftliche Forschungsanwendungen
Stearamidoethyl(2-hydroxyethyl)amine, acetate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.
Biology: The compound is employed in the study of membrane proteins and lipid interactions due to its amphiphilic nature.
Medicine: It is investigated for its potential use in drug delivery systems, where its amphiphilic properties can help in the encapsulation and transport of hydrophobic drugs.
Wirkmechanismus
The mechanism of action of Stearamidoethyl(2-hydroxyethyl)amine, acetate involves its interaction with both hydrophobic and hydrophilic environments. The stearic acid chain interacts with hydrophobic regions, while the amine and hydroxyethyl groups interact with hydrophilic regions. This allows the compound to stabilize emulsions and enhance the solubility of hydrophobic substances in aqueous environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Stearamidoethylamine: Lacks the hydroxyethyl and acetate groups, making it less hydrophilic.
Stearamidoethyl(2-hydroxyethyl)amine: Similar structure but without the acetate group.
N-(2-Hydroxyethyl)stearamide: Lacks the ethylene oxide-derived hydroxyethyl group.
Uniqueness
Stearamidoethyl(2-hydroxyethyl)amine, acetate is unique due to its combination of a long hydrophobic chain and multiple hydrophilic groups, which enhances its amphiphilic properties. This makes it more effective as an emulsifying agent and surfactant compared to similar compounds .
Eigenschaften
CAS-Nummer |
53585-52-7 |
|---|---|
Molekularformel |
C22H46N2O2.C2H4O2 C24H50N2O4 |
Molekulargewicht |
430.7 g/mol |
IUPAC-Name |
acetic acid;N-[2-(2-hydroxyethylamino)ethyl]octadecanamide |
InChI |
InChI=1S/C22H46N2O2.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)24-19-18-23-20-21-25;1-2(3)4/h23,25H,2-21H2,1H3,(H,24,26);1H3,(H,3,4) |
InChI-Schlüssel |
FMPKQAWGNSGARV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCNCCO.CC(=O)O |
Verwandte CAS-Nummern |
53585-52-7 57478-07-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


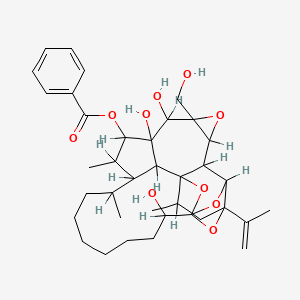
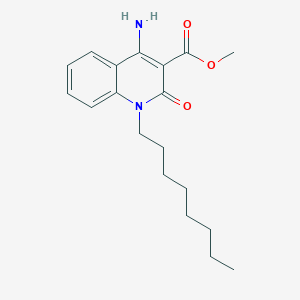

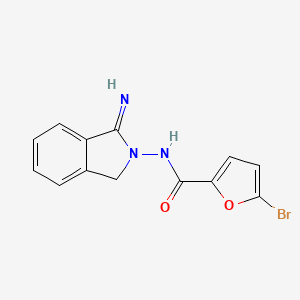


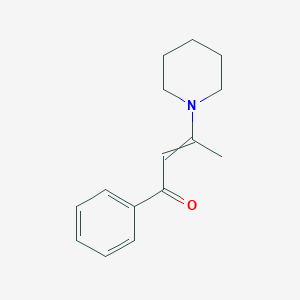
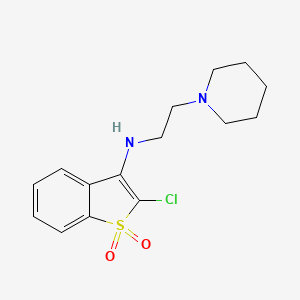
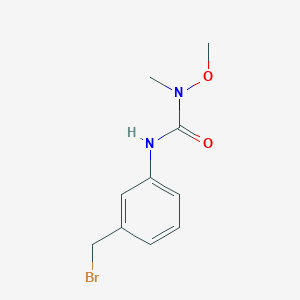
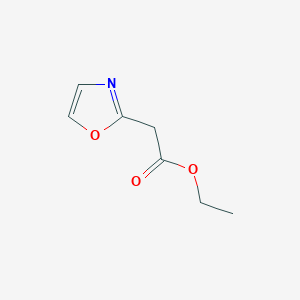
![3-amino-N-(4-cyanophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14166248.png)
